molecular formula C9H15ClO2 B1599822 7-Chloro-trans-2-hepenoic acid ethyl ester CAS No. 72448-93-2

7-Chloro-trans-2-hepenoic acid ethyl ester

Cat. No.: B1599822
CAS No.: 72448-93-2
M. Wt: 190.67 g/mol
InChI Key: QRJDSTPXJIADET-UHFFFAOYSA-N
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Description

7-Chloro-trans-2-hepenoic acid ethyl ester is a chemical compound belonging to the family of esters. It has the molecular formula C9H15ClO2 and a molecular weight of 190.67 g/mol. This compound is characterized by the presence of a chlorine atom and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Chloro-trans-2-hepenoic acid ethyl ester can be synthesized through various methods. One common approach involves the Grignard reaction, where 1-bromo-5-chloropentane reacts with magnesium to form a Grignard reagent. This reagent then undergoes a condensation reaction with diethyl oxalate, followed by hydrolysis and purification steps to yield the desired product .

Another method involves the nucleophilic substitution reaction of 6-chloroacetyl chloride with a nucleophilic reagent in the presence of a condensing agent and P2O5. The resulting 6-chloroacetyl cyanide is then hydrolyzed and subjected to another nucleophilic substitution to obtain ethyl 7-chlorohept-2-enoate .

Industrial Production Methods

Industrial production of ethyl 7-chlorohept-2-enoate typically follows the aforementioned synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize production costs. Industrial methods also focus on reducing environmental impact by minimizing waste and using greener reagents.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-trans-2-hepenoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom in ethyl 7-chlorohept-2-enoate can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

7-Chloro-trans-2-hepenoic acid ethyl ester has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in various organic transformations.

    Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 7-chlorohept-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The chlorine atom can also be involved in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

7-Chloro-trans-2-hepenoic acid ethyl ester can be compared to other similar compounds, such as:

    Ethyl 7-bromohept-2-enoate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 7-iodohept-2-enoate: Contains an iodine atom, leading to different reactivity and applications.

    Ethyl 7-fluorohept-2-enoate: Fluorine substitution affects the compound’s stability and reactivity.

These compounds share similar structural features but differ in their reactivity and applications due to the different halogen atoms present.

Properties

CAS No.

72448-93-2

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

ethyl 7-chlorohept-2-enoate

InChI

InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3

InChI Key

QRJDSTPXJIADET-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CCCCCCl

Canonical SMILES

CCOC(=O)C=CCCCCCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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